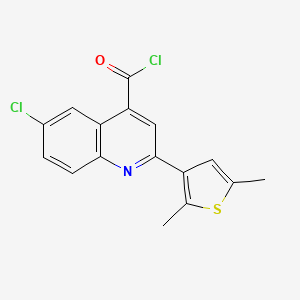

6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride

CAS No.: 1160263-05-7

Cat. No.: VC2551543

Molecular Formula: C16H11Cl2NOS

Molecular Weight: 336.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1160263-05-7 |

|---|---|

| Molecular Formula | C16H11Cl2NOS |

| Molecular Weight | 336.2 g/mol |

| IUPAC Name | 6-chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carbonyl chloride |

| Standard InChI | InChI=1S/C16H11Cl2NOS/c1-8-5-11(9(2)21-8)15-7-13(16(18)20)12-6-10(17)3-4-14(12)19-15/h3-7H,1-2H3 |

| Standard InChI Key | PRRANPSNDKJSMW-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(S1)C)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl |

| Canonical SMILES | CC1=CC(=C(S1)C)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl |

Introduction

Chemical Identity and Properties

Basic Information

6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride is identified by the CAS number 1160263-05-7 and has a molecular formula of C16H11Cl2NOS with a molecular weight of 336.24 g/mol . This compound is cataloged under the MDL number MFCD03421276 in chemical databases .

Nomenclature and Synonyms

The compound is also known by several synonyms:

-

4-quinolinecarbonyl chloride, 6-chloro-2-(2,5-dimethyl-3-t

-

6-chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride

-

4-Quinolinecarbonyl chloride, 6-chloro-2-(2,5-dimethyl-3-thienyl)-

Structural Features

The molecular structure of 6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride incorporates several key functional groups:

-

A quinoline core with a chlorine substituent at position 6

-

A 2,5-dimethyl-3-thienyl group at position 2 of the quinoline ring

-

A reactive carbonyl chloride (acid chloride) group at position 4

This particular arrangement of functional groups contributes to the compound's chemical reactivity and potential applications in organic synthesis.

Physical and Chemical Properties

Chemical Reactivity

The presence of the acid chloride functional group makes this compound particularly reactive toward nucleophiles. This reactivity profile suggests potential applications in synthesis reactions involving:

-

Amide formation through reaction with amines

-

Ester formation through reaction with alcohols

-

Acid anhydride formation when reacted with carboxylic acids

The thiophene ring and quinoline core also provide sites for potential functionalization through various chemical transformations.

| Safety Parameter | Classification |

|---|---|

| GHS Symbol | GHS05 |

| Signal Word | Danger |

| Hazard Classification | IRRITANT |

| Hazard Statements | H314-H290 |

These classifications indicate that the compound is corrosive and can cause severe damage to skin and eyes (H314) and may be corrosive to metals (H290) .

Precautionary Measures

The compound requires extensive precautionary measures as indicated by the recommended statements:

P501-P260-P234-P264-P280-P390-P303+P361+P353-P301+P330+P331-P363-P304+P340+P310-P305+P351+P338+P310-P406-P405 .

These precautionary statements typically include:

-

Using appropriate personal protective equipment

-

Avoiding breathing dust/fumes

-

Washing thoroughly after handling

-

Specific instructions for response to exposure incidents

-

Proper storage and disposal requirements

| Manufacturer | Product Number | Product Description | Packaging | Price (as of 2021-12-16) |

|---|---|---|---|---|

| Matrix Scientific | 061666 | 6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride | 500mg | $237 |

| AK Scientific | 7127DG | 6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonylchloride | 5g | $1221 |

| Chemenu | CM265363 | 6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carbonylchloride 97% | 5g | $711 |

| Crysdot | CD11343754 | 6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carbonylchloride 97% | 5g | $752 |

Additional suppliers include Nanjing Shizhou Biology Technology Co., Ltd., which is listed as a global supplier with 58 advantage points in the chemical supply market .

Structure-Activity Relationship Considerations

Structural Significance

The combination of structural elements in 6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride merits attention:

-

The chlorine substituent at position 6 of the quinoline ring can influence electronic properties and potential biological interactions

-

The 2,5-dimethyl pattern on the thiophene ring affects the electron density and potential reactivity of this aromatic system

-

The position of attachment between the quinoline and thiophene rings (at position 2 of quinoline and position 3 of thiophene) creates a specific spatial arrangement that may be important for molecular recognition

Reactivity Profile

The acid chloride functionality represents the most reactive site in the molecule, readily undergoing nucleophilic substitution reactions to form various derivatives. This reactivity can be harnessed for the creation of diverse molecular libraries based on the same core structure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume